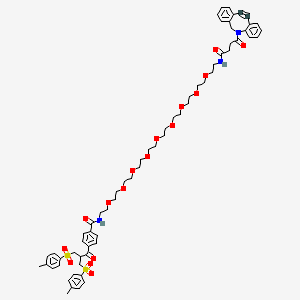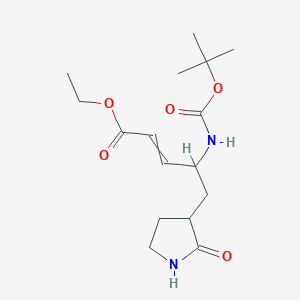
4-Tert-butoxycarbonylamino-5-(2-oxo-pyrrolidin-3-yl)-pent-2-enoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD28138266 involves a multi-step reaction process. One of the synthetic routes includes the use of sodium hydroxide and methanol at 0°C for one hour . The detailed steps and conditions for the synthesis are typically proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for MFCD28138266 are designed to be scalable and efficient. The preparation method is simple and suitable for large-scale production, ensuring good solubility and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
MFCD28138266 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving MFCD28138266 include sodium hydroxide, methanol, and other organic solvents . The conditions for these reactions are typically mild, ensuring the stability of the compound during the process.
Major Products Formed
The major products formed from the reactions of MFCD28138266 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Aplicaciones Científicas De Investigación
MFCD28138266 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It is employed in biochemical assays and as a probe in molecular biology studies.
Medicine: MFCD28138266 is investigated for its potential therapeutic properties and as a precursor in drug development.
Mecanismo De Acción
The mechanism of action of MFCD28138266 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to MFCD28138266 include other amino acid derivatives and pyrrolidine-based compounds. Some examples are:
- (S)-2-oxopyrrolidine-3-carboxylic acid
- (S)-2-oxopyrrolidine-3-yl acetate
Uniqueness
MFCD28138266 is unique due to its specific structural features, such as the presence of a tert-butoxycarbonyl group and a pyrrolidine ring. These features confer distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C16H26N2O5 |
|---|---|
Peso molecular |
326.39 g/mol |
Nombre IUPAC |
ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(2-oxopyrrolidin-3-yl)pent-2-enoate |
InChI |
InChI=1S/C16H26N2O5/c1-5-22-13(19)7-6-12(10-11-8-9-17-14(11)20)18-15(21)23-16(2,3)4/h6-7,11-12H,5,8-10H2,1-4H3,(H,17,20)(H,18,21) |
Clave InChI |
FLAJQFOSRMJUDQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


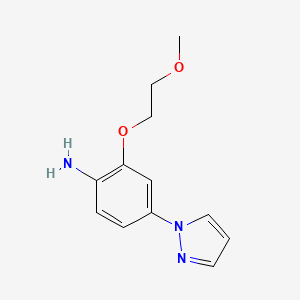
![2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride](/img/structure/B13720465.png)
![2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetic acid](/img/structure/B13720467.png)
![5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13720476.png)
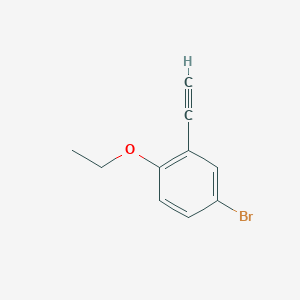
![(4Ar,6as,7s,9bs)-N-(1-hydroxy-2-methyl-2-propanyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B13720494.png)

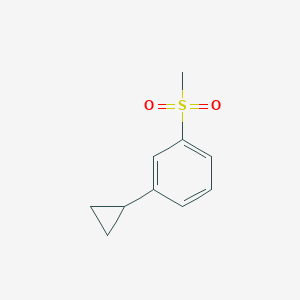
![{1-[(Oxan-4-yl)methyl]-1H-indol-5-yl}methanamine](/img/structure/B13720503.png)
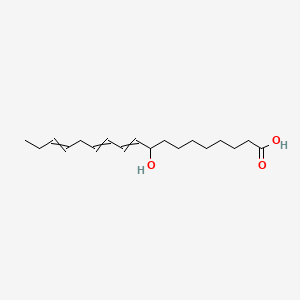
![(3S,8S,10R,13R)-10,13-dimethyl-17-(6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13720517.png)
![4-(4,4-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13720522.png)
